3-Methyl-4-(trifluoromethyl)benzyl chloride

Organometallic Chemistry Fluorine Chemistry Cross-Coupling

3-Methyl-4-(trifluoromethyl)benzyl chloride (CAS: 1261679-44-0) is an aromatic halide building block with the molecular formula C9H8ClF3 and a molecular weight of 208.61 g/mol. It features a benzene ring substituted with a methyl group at the 3-position, a trifluoromethyl group at the 4-position, and a reactive chloromethyl group.

Molecular Formula C9H8ClF3
Molecular Weight 208.61 g/mol
Cat. No. B12341019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(trifluoromethyl)benzyl chloride
Molecular FormulaC9H8ClF3
Molecular Weight208.61 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCl)C(F)(F)F
InChIInChI=1S/C9H8ClF3/c1-6-4-7(5-10)2-3-8(6)9(11,12)13/h2-4H,5H2,1H3
InChIKeySXWQAICFAZCOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(trifluoromethyl)benzyl Chloride: Technical Specifications and Core Identity for Procurement


3-Methyl-4-(trifluoromethyl)benzyl chloride (CAS: 1261679-44-0) is an aromatic halide building block with the molecular formula C9H8ClF3 and a molecular weight of 208.61 g/mol . It features a benzene ring substituted with a methyl group at the 3-position, a trifluoromethyl group at the 4-position, and a reactive chloromethyl group [1]. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where its specific substitution pattern provides distinct steric and electronic properties compared to its non-methylated analogs [2].

Why Generic Substitution Fails: The Critical Role of the 3-Methyl Group in 3-Methyl-4-(trifluoromethyl)benzyl Chloride


The presence of the methyl group at the 3-position in 3-Methyl-4-(trifluoromethyl)benzyl chloride fundamentally alters its reactivity profile compared to simpler analogs like 4-(trifluoromethyl)benzyl chloride . This steric and electronic modulation can affect the rate and regioselectivity of nucleophilic substitution and cross-coupling reactions [1]. For example, the methyl group can hinder access to the benzylic position or influence the stability of reaction intermediates, making simple substitution with a non-methylated analog likely to result in different yields, reaction rates, or product distributions [2]. Therefore, in synthetic sequences where precise control is required, direct replacement is not advisable without re-optimization.

Quantitative Evidence Guide: Direct Performance Comparisons for 3-Methyl-4-(trifluoromethyl)benzyl Chloride


Cross-Coupling Reactivity: Enabling Unique CF3-Pd-π-Benzyl Intermediates vs. Primary Analogs

The presence of the methyl group in 3-Methyl-4-(trifluoromethyl)benzyl chloride, a secondary benzylic chloride, enables it to participate in Stille cross-coupling reactions via a rare CF3-Pd-π-benzyl intermediate, a pathway not accessible to primary α-(trifluoromethyl)benzyl chlorides or non-fluorinated analogs [1]. This reaction proceeds efficiently with low catalyst loadings (1 mol%), delivering trifluoromethyl-substituted homoallyl compounds [1].

Organometallic Chemistry Fluorine Chemistry Cross-Coupling

Synthetic Versatility: High-Yielding Copper-Catalyzed Trifluoromethylation of the Benzylic Position

As a primary benzylic chloride, 3-Methyl-4-(trifluoromethyl)benzyl chloride is a viable substrate for copper-catalyzed nucleophilic trifluoromethylation, a reaction that gives benzylic trifluoromethylated products in good to high yields [1]. While specific yield data for this exact compound is not provided in the source, the general method is applicable to a range of primary and secondary benzylic chlorides, demonstrating its potential for further functionalization [1].

Synthetic Methodology Fluorination Catalysis

Pharmacological Scaffold Utility: Evidence from Cholinesterase Inhibitor Development

A structural analog, 4-(trifluoromethyl)benzyl chloride, has been used to synthesize dithiocarbamate derivatives with potent cholinesterase inhibitory activity [1]. The most active compound in the series, 2g, exhibited an IC50 of 0.53 ± 0.001 µM against acetylcholinesterase (AChE) [1]. This demonstrates the utility of this chemical class in generating bioactive molecules. The additional methyl group in 3-Methyl-4-(trifluoromethyl)benzyl chloride would likely further modulate the lipophilicity and steric bulk of the resulting derivatives, potentially altering target binding or metabolic stability [2].

Medicinal Chemistry Enzyme Inhibition Alzheimer's Disease

Steric Modulation of Opioid Receptor Binding by Trifluoromethylbenzyl Substituents

The introduction of trifluoromethylbenzyl substituents onto opioid scaffolds has been shown to significantly alter receptor binding affinity [1]. For instance, the 4-trifluoromethyl substituted N-norketobemidone possessed a 3-fold higher mu opioid receptor affinity than the unsubstituted parent compound [1]. The 3-methyl group on 3-Methyl-4-(trifluoromethyl)benzyl chloride introduces additional steric bulk adjacent to the CF3 group, which would be expected to further influence receptor subtype selectivity and intrinsic efficacy compared to the 4-(trifluoromethyl)benzyl analog .

Opioid Pharmacology Medicinal Chemistry Structure-Activity Relationship

Optimal Application Scenarios for 3-Methyl-4-(trifluoromethyl)benzyl Chloride in Research and Development


Scaffold Diversification in Medicinal Chemistry for CNS and Oncology Targets

This compound is ideally suited for late-stage functionalization of drug candidates, particularly in CNS and oncology programs where fine-tuning lipophilicity and metabolic stability is critical [1]. The unique steric and electronic profile conferred by the 3-methyl-4-trifluoromethyl substitution pattern can be exploited to modulate target binding affinity and selectivity, as demonstrated by the significant effects of related trifluoromethylbenzyl groups on opioid and cholinesterase targets [2][3]. Researchers can use it to synthesize novel analogs for structure-activity relationship (SAR) studies, exploring how the additional methyl group impacts potency, off-target effects, and pharmacokinetic properties compared to non-methylated counterparts.

Synthesis of Complex Fluorinated Building Blocks via Cross-Coupling

The compound is a valuable substrate for advanced synthetic methodology studies, particularly those involving cross-coupling reactions [4]. Its ability to engage in unique reaction pathways, such as the Stille coupling via a CF3-Pd-π-benzyl intermediate, makes it a compelling choice for chemists aiming to construct complex, trifluoromethylated molecular architectures [4]. This is especially relevant in the development of novel materials and ligands where the precise three-dimensional arrangement of fluorine atoms is crucial for performance.

Development of Agrochemical Intermediates with Enhanced Properties

The trifluoromethyl group is a privileged motif in agrochemicals, known for enhancing metabolic stability and bioavailability [1]. 3-Methyl-4-(trifluoromethyl)benzyl chloride provides a convenient entry point for introducing this group into new pesticide or herbicide candidates, with the added benefit of a methyl group for further modulation of physicochemical properties and target interaction [1]. Its use in the synthesis of novel agrochemical libraries can lead to the discovery of more effective and environmentally benign crop protection agents.

Quote Request

Request a Quote for 3-Methyl-4-(trifluoromethyl)benzyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.